molecular formula C7H7NO3S B2867415 2-(Methylsulfonyl)isonicotinaldehyde CAS No. 1211539-18-2

2-(Methylsulfonyl)isonicotinaldehyde

Cat. No.: B2867415
CAS No.: 1211539-18-2
M. Wt: 185.2
InChI Key: SGFXZZRFKZMUJX-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.20 g/mol . It is an aromatic heterocyclic compound that contains a sulfonyl group attached to the isonicotinaldehyde structure. This compound is primarily used for research purposes in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)isonicotinaldehyde typically involves the reaction of 2-mercaptonicotinic acid with potassium carbonate in an organic solvent under a protective atmosphere. Methyl iodide is then added to the reaction mixture . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isonicotinaldehyde derivatives.

Scientific Research Applications

2-(Methylsulfonyl)isonicotinaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)benzaldehyde
  • 2-(Methylsulfonyl)pyridine
  • 2-(Methylsulfonyl)thiophene

Uniqueness

2-(Methylsulfonyl)isonicotinaldehyde is unique due to its specific structure, which combines the isonicotinaldehyde core with a sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-methylsulfonylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXZZRFKZMUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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